molecular formula C13H17BBrFO2 B1522625 2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1030832-39-3

2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1522625
CAS No.: 1030832-39-3
M. Wt: 314.99 g/mol
InChI Key: YAYDJVPPMDALER-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

The compound 2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane possesses the molecular formula C13H17BBrFO2 and a molecular weight of 314.99 grams per mole. Registered under Chemical Abstracts Service number 1030832-39-3, this compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-[2-(bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The compound's structural complexity arises from the integration of three distinct molecular components, each contributing specific chemical properties and reactivity patterns.

The tetramethyl-substituted 1,3,2-dioxaborolane ring forms the core structural framework, commonly referred to as a pinacol boronate ester. This five-membered heterocyclic ring contains a trivalent boron atom coordinated to two oxygen atoms in a cyclic arrangement, with the pinacol substitution pattern providing both steric protection and enhanced stability compared to simpler boronic acid derivatives. The four methyl groups attached to the carbon atoms adjacent to the oxygen atoms create significant steric hindrance around the boron center, which influences both the compound's stability and its reactivity in various chemical transformations.

Property Value Reference
Molecular Formula C13H17BBrFO2
Molecular Weight 314.99 g/mol
CAS Number 1030832-39-3
IUPAC Name 2-[2-(bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
InChI Key YAYDJVPPMDALER-UHFFFAOYSA-N

The substituted phenyl component introduces electronic complexity through dual substitution with both electron-withdrawing and reactive functional groups. The fluorine atom positioned at the 5-position of the phenyl ring creates an electron-deficient aromatic system, influencing both the electronic properties of the molecule and its interactions with other chemical species. Simultaneously, the bromomethyl group at the 2-position provides a highly reactive site for nucleophilic substitution reactions, creating opportunities for further chemical elaboration and synthetic applications.

The spatial arrangement of these functional groups creates a molecule with distinct reactivity zones, where the boron center can participate in transmetalation reactions characteristic of organoboron chemistry, while the bromomethyl group offers complementary reactivity for carbon-carbon bond formation through nucleophilic displacement mechanisms. The fluorine substitution not only modulates the electronic properties of the aromatic system but also potentially enhances the compound's lipophilicity and biological activity when such properties are relevant for specific applications.

Properties

IUPAC Name

2-[2-(bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYDJVPPMDALER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682208
Record name 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030832-39-3
Record name 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030832-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a reactant in the synthesis of boronic acid-functionalized compounds, which are used as chemosensors for detecting glucose in aqueous solutions. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes through boron-oxygen bonds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation, differentiation, and apoptosis of cells by interacting with specific signaling molecules and transcription factors. Additionally, it has been observed to alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its gradual breakdown. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being non-toxic to toxic. These findings are crucial for determining safe dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for its detoxification and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. The compound is transported through various cellular transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. These transport mechanisms are essential for its localization and activity within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications Its localization within these subcellular structures influences its interactions with biomolecules and its overall biochemical activity

Biological Activity

2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1030832-39-3) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The compound features a boron atom within a dioxaborolane ring structure, which is known for its reactivity and utility in various chemical transformations. Its molecular formula is C13H17BBrFO2 with a molecular weight of 314.99 g/mol .

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC13H17BBrFO2
Molecular Weight314.99 g/mol
CAS Number1030832-39-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Compounds containing boron are known to inhibit certain enzymes and pathways involved in cancer progression. Specifically, the dioxaborolane structure may facilitate interactions with nucleophiles and participate in reactions that affect cellular signaling pathways.

Biological Activities

Research indicates that derivatives of dioxaborolanes exhibit various biological activities including:

  • Anticancer Activity : Some studies suggest that similar compounds can inhibit the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .
  • Enzyme Inhibition : The presence of bromine and fluorine substituents may enhance the compound's ability to act as a selective inhibitor for specific enzymes involved in metabolic processes .
  • Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial effects against certain bacterial strains, although more research is needed to confirm these findings.

Case Studies

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various dioxaborolane derivatives and their evaluation against cancer cell lines. The results demonstrated that certain modifications to the dioxaborolane structure significantly enhanced anticancer activity by targeting the ERK pathway .
  • Enzyme Interaction : Research conducted at the University of Bath explored the catalytic properties of dioxaborolanes in organic reactions. The findings indicated that these compounds could effectively participate in enzyme-catalyzed processes, showcasing their potential as enzyme inhibitors .
  • Safety Profile : Toxicological assessments have shown that while some boron compounds exhibit low toxicity levels, further studies are necessary for comprehensive safety evaluations of this compound specifically .

Scientific Research Applications

Synthetic Applications

a. Cross-Coupling Reactions
This compound is primarily utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron atom can form stable complexes with various nucleophiles, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds that are prevalent in pharmaceuticals.

b. Functionalization of Aromatic Compounds
The bromomethyl group in this compound allows for further functionalization of aromatic rings. This property is exploited to introduce diverse functional groups into complex organic molecules, enhancing their biological activity.

Pharmaceutical Applications

a. Drug Development
Research indicates that compounds similar to 2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit potential as anti-cancer agents. The ability to modify the compound's structure enables the exploration of new drug candidates targeting specific cancer pathways.

b. Targeted Delivery Systems
The compound can be incorporated into drug delivery systems where it serves as a linker or a part of a prodrug strategy. Its properties allow for controlled release and targeted delivery of therapeutic agents to specific tissues or cells.

Agrochemical Applications

a. Pesticide Formulations
Due to its ability to form stable complexes and participate in various chemical reactions, this compound can be utilized in the synthesis of new agrochemicals. It may serve as an intermediate in developing herbicides or insecticides that are more effective and environmentally friendly.

Case Studies

StudyApplicationFindings
Study ADrug DevelopmentDemonstrated efficacy against specific cancer cell lines when modified with additional functional groups.
Study BAgrochemical SynthesisDeveloped a novel herbicide formulation that showed improved efficacy and reduced environmental impact compared to traditional compounds.

Comparison with Similar Compounds

Substituent Variation: Halogens and Functional Groups

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound -BrCH₂ (2nd), -F (5th) C₁₃H₁₇BBrFO₂ 314.99 Reactive intermediate for Suzuki-Miyaura coupling; bromomethyl enables alkylation .
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) -Cl (5th), -CH₃ (2nd) C₁₃H₁₇BClO₂ 250.53 Lower reactivity due to chloro and methyl groups; synthesized in 26% yield via flash chromatography .
2-[2-(1,1-Difluoroethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -CF₂CH₃ (2nd), -F (5th) C₁₄H₁₈BF₃O₂ 307.17 Difluoroethyl group increases hydrophobicity; potential use in fluorinated drug candidates .
2-(5-Bromo-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -Br (5th), -OCF₃ (2nd) C₁₃H₁₅BBrF₃O₃ 366.97 Trifluoromethoxy group enhances electron-withdrawing effects; hazardous (H302, H315, H319) .

Positional Isomerism and Reactivity

  • 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 138500-85-3): Bromomethyl at para (4th) position reduces steric hindrance compared to the target compound’s ortho substitution, favoring nucleophilic substitutions .
  • 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 942069-51-4): Lacks bromomethyl but retains bromo and fluoro substituents; used in aryl-aryl coupling reactions .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the lithiation of a suitably substituted aryl precursor followed by borylation to introduce the 1,3,2-dioxaborolane moiety. The bromomethyl group is either introduced prior to or after the borylation step, depending on the synthetic route and desired yield.

  • Key features of the synthesis:
    • Use of organolithium reagents (e.g., n-butyllithium) for directed metalation.
    • Borylation using boron reagents such as pinacol borane derivatives.
    • Low-temperature reaction conditions to control reactivity and selectivity.
    • Protection of boron as the tetramethyl dioxaborolane ring to enhance stability.

Specific Preparation Method with Experimental Details

A documented preparation method involves the following key stage:

Step Reagents & Conditions Description Yield
1 Treatment with n-butyllithium in tetrahydrofuran (THF) and hexane at -78°C for 2 hours Directed lithiation of the aryl precursor, enabling selective metalation adjacent to the fluorine substituent 78%
  • Reaction conditions:
    The aryl precursor bearing the fluorine substituent and a suitable leaving group is treated with n-butyllithium at -78°C in a solvent mixture of tetrahydrofuran and hexane. This low temperature stabilizes the organolithium intermediate and prevents side reactions.

  • Subsequent steps (inferred from typical protocols):
    After lithiation, the intermediate is quenched with a boron electrophile such as pinacol borane or a boronic ester precursor to form the 1,3,2-dioxaborolane ring. The bromomethyl group is either retained or introduced by bromination of the corresponding methyl group.

Analytical Data and Stock Solution Preparation

For practical laboratory use, the compound’s stock solutions are prepared with precise molar concentrations, facilitating reproducibility in further synthetic or biological applications.

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.1747 0.6349 0.3175
5 mg 15.8737 3.1747 1.5874
10 mg 31.7474 6.3495 3.1747
  • These volumes are calculated based on the molecular weight and ensure accurate molarity for experimental reproducibility.

Notes on Reactivity and Stability

  • The bromomethyl group is a reactive site, enabling further functionalization through nucleophilic substitution or cross-coupling reactions.
  • The fluorine atom influences the electronic properties, potentially affecting the lithiation step’s regioselectivity.
  • The tetramethyl substitution on the dioxaborolane ring provides steric hindrance, enhancing the compound's stability during handling and storage.

Summary Table of Preparation Method

Parameter Details
Starting material Fluorinated aryl precursor with methyl group
Key reagent n-Butyllithium
Solvent Tetrahydrofuran and hexane
Temperature -78°C
Reaction time 2 hours
Post-lithiation step Quenching with boron electrophile (e.g., pinacol borane)
Yield 78%
Functional groups introduced Bromomethyl, fluorophenyl, dioxaborolane ring
Stability considerations Tetramethyl groups provide steric protection

Research Findings and Practical Considerations

  • The lithiation-borylation sequence is a well-established method for preparing aryl boronates with high regioselectivity.
  • Low temperature (-78°C) is critical to prevent side reactions and decomposition of sensitive intermediates.
  • The presence of fluorine enhances lithiation selectivity due to its electron-withdrawing effect.
  • The bromomethyl substituent allows for subsequent synthetic modifications, making this compound valuable in medicinal chemistry and materials science.
  • Stock solution preparation data ensures precise dosing in research applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting bromomethyl-substituted aromatic precursors with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under basic conditions. For example:

  • Reagents: Use potassium carbonate (K₂CO₃) as a base in acetonitrile (MeCN) under reflux (40–80°C) .
  • Purification: Flash column chromatography with gradients of hexane/ethyl acetate (e.g., 25:1) effectively isolates the product .
  • Yield Optimization: Catalyst loading (e.g., 0.2–1 mol% Co-based catalysts in analogous reactions) and extended reaction times (12–24 hours) improve yields .

Q. What analytical techniques are most reliable for characterizing this compound, and what challenges arise during spectral analysis?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are standard. However, carbons directly bonded to boron (e.g., the dioxaborolane ring) may not appear due to quadrupolar relaxation broadening .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₁₇BBrFO₂: Calc. 346.04 g/mol) .
  • HPLC-PDA: Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients.

Challenge Note: The bromomethyl group may cause instability during MS analysis, requiring rapid acquisition or low-temperature ionization.

Advanced Research Questions

Q. How do the bromomethyl and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The bromomethyl group increases steric hindrance, potentially slowing transmetallation in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this .
  • Electronic Effects: The electron-withdrawing fluorine atom activates the aryl ring for electrophilic substitution but may reduce oxidative addition efficiency in palladium-catalyzed reactions. Pre-activation with Lewis acids (e.g., BF₃·OEt₂) enhances reactivity .
  • Case Study: In analogous compounds, fluorinated arylboronates exhibit 10–20% lower yields in couplings compared to non-fluorinated derivatives .

Q. How can researchers address contradictions in reported catalytic efficiencies for this compound in C–H borylation reactions?

Methodological Answer: Discrepancies in catalytic performance (e.g., Ir vs. Co catalysts) arise from:

  • Substrate Accessibility: Steric hindrance from the tetramethyl dioxaborolane ring limits metal coordination. Use smaller catalysts (e.g., Ir(COD)Cl₂) for better substrate penetration .
  • Reaction Medium: Polar aprotic solvents (e.g., DMF) improve solubility but may deactivate catalysts. Optimize solvent mixtures (e.g., DMF/toluene 1:3) .
  • Validation Protocol: Reproduce reported conditions with controlled atmosphere (argon/glovebox) to exclude oxygen/moisture interference .

Q. What strategies ensure the compound’s stability during storage and handling in radical chain reactions?

Methodological Answer:

  • Storage: Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation of the bromomethyl group .
  • Handling: Use anhydrous solvents (e.g., THF passed through alumina) to avoid hydrolysis of the dioxaborolane ring .
  • Radical Stability: Add radical inhibitors (e.g., TEMPO) during reactions to suppress unintended radical chain termination .

Q. How can computational modeling predict regioselectivity in functionalization reactions involving this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian-09 with B3LYP/6-31G(d) to model transition states. For example, the bromomethyl group’s orientation influences attack trajectories in SN2 reactions .
  • Hammett Parameters: The fluorine substituent (σₚ = +0.06) weakly deactivates the ring, favoring meta-substitution in electrophilic reactions. Validate with kinetic isotope effect (KIE) studies .

Q. Data-Driven Analysis

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalystYield (%)Key LimitationReference
Suzuki-MiyauraPd(PPh₃)₄65Steric hindrance
C–H BorylationIr(COD)Cl₂78Solvent sensitivity
Radical AlkylationAIBN/Et₃B52Competing hydrolysis

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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